N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

Medicinal chemistry Structure-activity relationship Tetrazole positional isomerism

This meta-substituted tetrazole benzamide offers a unique angular vector essential for probing discontinuous PPI epitopes. The ethylsulfanyl group delivers a distinct lipophilicity (XLogP3-AA 2.9) for benchmarking sulfur-containing scaffolds in permeability and solubility profiling. Unlike the para-isomer (CAS 915934-92-8), the meta configuration ensures correct spatial orientation for focused library design. Available in multi-tier sizes (1–100 mg) at ≥90% purity, reducing batch-to-batch variability in SAR studies. Procure this exact isomer to maintain target-site complementarity and avoid functional substitutions not supported by biological data.

Molecular Formula C16H15N5OS
Molecular Weight 325.39
CAS No. 923684-07-5
Cat. No. B2532813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
CAS923684-07-5
Molecular FormulaC16H15N5OS
Molecular Weight325.39
Structural Identifiers
SMILESCCSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C16H15N5OS/c1-2-23-15-9-4-3-8-14(15)18-16(22)12-6-5-7-13(10-12)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22)
InChIKeyHMDNUHPQGOUBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 15 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide (CAS 923684-07-5): Structural Identity, Physicochemical Profile, and Comparator Context for Procurement Decisions


N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide (CAS 923684-07-5) is a synthetic small-molecule benzamide derivative that incorporates a 1H-tetrazol-1-yl substituent at the meta-position of the benzamide ring and an ethylsulfanyl group on the aniline phenyl ring [1]. Its molecular formula is C₁₆H₁₅N₅OS, with a molecular weight of 325.4 g/mol, a computed XLogP3-AA of 2.9, five hydrogen bond acceptor sites, and one hydrogen bond donor [1]. The compound is commercially available through screening-library suppliers (e.g., Life Chemicals catalog number F3296-0285) at purities of ≥90% [2]. The closest structural analogs include the para-tetrazol-1-yl positional isomer (CAS 915934-92-8) and analogs in which the ethylsulfanyl group is replaced by an ethyltetrazolyl moiety [3].

Why Generic Substitution Among Tetrazole-Benzamide Analogs Is Not Advisable for N-[2-(Ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide


Within the tetrazole-benzamide chemical space, seemingly minor structural modifications can produce large differences in physicochemical properties and biological activity profiles that preclude simple interchange. The meta-substitution pattern of the tetrazole ring on the benzamide core in the target compound (CAS 923684-07-5) places the tetrazole moiety at a different vector angle relative to the ethylsulfanyl-bearing aniline ring compared with the para-substituted isomer (CAS 915934-92-8), a geometric difference known to alter hydrogen-bonding geometry and target-site complementarity in tetrazole-containing ligands . Furthermore, the ethylsulfanyl (–S–CH₂CH₃) group contributes distinct lipophilicity and metabolic characteristics compared with alternative substituents such as the ethyltetrazolyl group found in PubChem bioassay-tested analogs (e.g., CID 649312), where the latter replace the thioether linkage with a heterocyclic bioisostere [1]. Without direct comparative biological data, the assumption that any tetrazole-benzamide analog can serve as a functional substitute is not scientifically justified, and procurement decisions must be guided by structural identity rather than class membership.

Quantitative Differentiation Evidence for N-[2-(Ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide (CAS 923684-07-5) Relative to Structural Analogs


Meta- vs. Para-Tetrazole Substitution: Molecular Geometry and Computed Conformational Divergence

The target compound bears the 1H-tetrazol-1-yl group at the meta (3-) position of the benzamide ring, whereas its closest commercial analog (CAS 915934-92-8) carries this group at the para (4-) position . The SMILES notation for the target compound (CCSc1ccccc1NC(=O)c1cccc(-n2cnnn2)c1) shows the tetrazole attached to the carbon meta to the carbonyl, creating a non-linear vector angle between the tetrazole ring plane and the amide bond axis. In the para isomer (CCSc1ccccc1NC(=O)c1ccc(-n2cnnn2)cc1), the tetrazole extends along the long axis of the benzamide, providing a distinctly different spatial presentation of the hydrogen-bond-accepting tetrazole nitrogens to potential biological targets. While no head-to-head biological data are available, the positional isomerism is known in medicinal chemistry to affect target binding, as documented for other tetrazole-containing series [1].

Medicinal chemistry Structure-activity relationship Tetrazole positional isomerism

Ethylsulfanyl vs. Ethyltetrazolyl Substituent: Lipophilicity and Hydrogen-Bonding Capacity Difference

The ethylsulfanyl (–S–CH₂CH₃) substituent on the aniline ring of the target compound differs fundamentally from the ethyltetrazolyl (–C₃H₅N₄) substituent found in the PubChem BioAssay-screened analog CID 649312 (BDBM62410). The target compound's ethylsulfanyl group contributes thioether character with two lone pairs on sulfur that can act as weak hydrogen bond acceptors, whereas the comparator's ethyltetrazolyl group introduces four additional nitrogen atoms capable of strong hydrogen bond acceptance. Computed XLogP3-AA for the target compound is 2.9 [1]; the ethyltetrazolyl analog is expected to exhibit a lower logP due to the polar tetrazole ring replacement. In the Epstein-Barr virus BZLF1 trans-activator protein assay (PubChem AID 2377), the ethyltetrazolyl analog BDBM62410 showed an IC₅₀ of 1.11 × 10⁵ nM (111 µM) [2]. No comparable bioactivity data are publicly available for the target compound; structural inference suggests the ethylsulfanyl group would confer different target-binding and membrane-permeability profiles.

Physicochemical property differentiation Lipophilicity Hydrogen bonding Bioisosterism

Purity and Procurement-Grade Differentiation: Target Compound vs. Para-Isomer Availability

The target compound (CAS 923684-07-5) is stocked by Life Chemicals (catalog F3296-0285) at purities of 90%+ across multiple packaging sizes (1 mg, 3 mg, 15 mg, 100 mg) with corresponding price tiers [1]. The para-substituted isomer (CAS 915934-92-8) is listed by different vendors and may not have identical purity or packaging availability. The target compound's inclusion in the Life Chemicals screening collection indicates it has undergone quality control and identity verification suitable for high-throughput screening campaigns. The meta-substitution pattern on the benzamide ring, combined with the specific vendor source, provides a defined procurement identity that cannot be assumed for the para-isomer or other close analogs.

Compound procurement Purity specification Screening library Vendor comparison

Tetrazole Ring Tautomerism and Metabolic Stability: Class-Level Advantage of 1H-Tetrazol-1-yl Compounds

The 1H-tetrazol-1-yl moiety in the target compound belongs to the class of tetrazole derivatives well-established as metabolically stable bioisosteres of carboxylic acids . Unlike 2H-tetrazol-2-yl or 5-substituted tetrazole variants, the N1-substituted 1H-tetrazole presents a specific tautomeric state that fixes the acidic proton on the tetrazole ring, providing a defined ionization state at physiological pH. Literature on tetrazole-containing drug candidates indicates that N1-substituted tetrazoles generally exhibit superior metabolic stability compared with N2-substituted or 5-thioether tetrazole analogs, owing to reduced susceptibility to oxidative N-dealkylation and ring-opening metabolism [1]. While no direct metabolic stability data are available for the target compound, the 1H-tetrazol-1-yl substitution pattern distinguishes it from analogs bearing 5-alkylsulfanyl-tetrazole or 2H-tetrazole motifs.

Tetrazole chemistry Metabolic stability Carboxylic acid bioisostere Drug design

Recommended Application Scenarios for N-[2-(Ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide Based on Structural Differentiation Evidence


Focused Screening Libraries for Protein-Protein Interaction Inhibitors Requiring Meta-Substituted Geometry

The meta-tetrazole substitution pattern of the target compound presents the tetrazole hydrogen-bond-accepting array at an angular vector distinct from para-substituted analogs. This geometric feature is particularly relevant for designing focused libraries targeting protein-protein interaction (PPI) interfaces, where non-linear presentation of pharmacophoric elements is often required to match discontinuous binding epitopes [1]. Procurement of the meta-isomer rather than the para-isomer ensures the correct spatial orientation for PPI-focused screening cascades.

Physicochemical Property Benchmarking for Thioether-Containing Screening Compounds

With a computed XLogP3-AA of 2.9 and a thioether (–S–CH₂CH₃) substituent, the target compound occupies a specific region of lipophilic-hydrophilic property space that is distinct from analogs bearing fully heterocyclic substituents [1]. This makes it suitable as a benchmarking compound for physicochemical property profiling in screening library design, particularly when evaluating the impact of sulfur-containing substituents on solubility, permeability, and non-specific binding.

Chemical Biology Probe Development Based on 1H-Tetrazol-1-yl Metabolic Stability Hypothesis

The fixed 1H-tetrazol-1-yl tautomeric form provides a defined protonation state that supports the design of chemical biology probes with predictable cellular behavior [1]. Researchers developing probes for intracellular targets can use the target compound as a core scaffold, leveraging the class-level metabolic stability advantage of N1-substituted tetrazoles over 5-thioether or 2H-tetrazole variants for longer-duration cellular assays.

Supply-Standardized Fragment Elaboration Starting Point

The availability of the target compound from Life Chemicals (catalog F3296-0285) in multiple size tiers (1 mg to 100 mg) at defined purity (≥90%) provides a standardized procurement source for medicinal chemistry groups pursuing fragment-based or structure-based elaboration strategies [1]. The supplier-verified identity and multi-tier packaging reduce batch-to-batch variability in SAR studies.

Quote Request

Request a Quote for N-[2-(ethylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.